molecular formula C17H26N2O2 B2980951 N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1421490-28-9

N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide

Cat. No. B2980951
CAS RN: 1421490-28-9
M. Wt: 290.407
InChI Key: NDYZCCULRBUAIR-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide, also known as MPBD, is a chemical compound that belongs to the class of piperidine derivatives. It has shown potential as a therapeutic agent in scientific research studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Receptor Binding and Activity

Berardi et al. (2005) investigated the affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives for sigma receptors, identifying compounds with high sigma(1) ligand potency and selectivity. These findings suggest applications in PET experiments and potential antiproliferative activity against glioma cells, indicating a role in tumor research and therapy Berardi, F., et al. (2005).

Pharmacological Properties

Sonda et al. (2004) synthesized a series of benzamide derivatives, evaluating their effects on gastrointestinal motility. One compound emerged as a selective serotonin 4 receptor agonist with potential as a novel prokinetic agent, highlighting its utility in addressing gastrointestinal tract conditions Sonda, S., et al. (2004).

Impurity Identification in Drug Synthesis

Kancherla et al. (2018) identified and synthesized unknown impurities in Repaglinide, a bulk drug batch, using preparative HPLC and LC-ESI/MS. This study contributes to the quality control and safety assessment of pharmaceuticals Kancherla, P., et al. (2018).

Metabolite Identification and Transporter-Mediated Excretion

Umehara et al. (2009) identified metabolites of YM758, a novel If channel inhibitor, and investigated their renal and hepatic excretion. The study provides insights into the metabolism and elimination pathways of novel therapeutic agents Umehara, K., et al. (2009).

Electronic Couplings and Molecular Structures

Xu et al. (2005) explored electronic couplings between ferrocenyl centers mediated by diruthenium bridges, contributing to the understanding of intramolecular electronic interactions in complex molecules Xu, G., et al. (2005).

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-4-5-15(12-14(13)2)17(20)18-16-6-8-19(9-7-16)10-11-21-3/h4-5,12,16H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZCCULRBUAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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